3-(Methylcarbamoyl)-5-nitrophenylboronic acid

描述

Historical Context of Nitrophenylboronic Acid Derivatives

The historical development of nitrophenylboronic acid derivatives traces its origins to the pioneering work of Edward Frankland, who in 1860 became the first researcher to successfully prepare and isolate a boronic acid compound. Frankland's groundbreaking synthesis involved treating diethylzinc with triethylborate to produce triethylborane, which subsequently underwent slow oxidation in ambient air to yield ethylboronic acid. This seminal achievement established the foundation for all subsequent developments in organoboron chemistry and provided the conceptual framework for understanding the unique properties of compounds containing carbon-boron bonds.

The evolution from Frankland's simple alkylboronic acid to the complex nitrophenylboronic acid derivatives of today represents more than 160 years of chemical innovation and understanding. The introduction of aromatic substituents, particularly electron-withdrawing groups such as nitro functionality, emerged as researchers began to recognize the profound influence of electronic effects on boronic acid properties. Early investigations revealed that electron-withdrawing substituents on aryl groups significantly increase the acid strength of boronic acids, with measurements showing substantial decreases in ionization constant values compared to unsubstituted phenylboronic acid.

The development of nitrophenylboronic acids specifically gained momentum as chemists discovered the unique reactivity patterns associated with these electron-deficient systems. Research demonstrated that 4-nitrophenylboronic acid exhibits a ionization constant of 7.1, making it significantly more acidic than phenylboronic acid with its ionization constant of 8.9. This enhanced acidity, coupled with increased Lewis acid character, opened new avenues for applications in catalysis and synthetic chemistry. The historical progression continued with the synthesis of more complex derivatives, including the 3-methoxycarbonyl-5-nitrophenylboronic acid, which showed an even lower ionization constant of 6.9, demonstrating how multiple electron-withdrawing groups can be combined to achieve extreme acidic character.

The emergence of carbamoyl-substituted nitrophenylboronic acids, including this compound, represents a more recent chapter in this historical development. These compounds reflect the modern understanding that amide substituents can provide unique electronic effects that differ significantly from simple electron-withdrawing groups, offering opportunities to fine-tune molecular properties through careful structural design.

Structural Significance of Methylcarbamoyl and Nitro Substituents

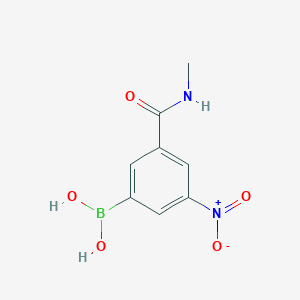

The structural arrangement of methylcarbamoyl and nitro substituents in this compound creates a sophisticated electronic environment that significantly influences the compound's chemical properties and reactivity patterns. The nitro group, positioned at the 5-position relative to the boronic acid center, functions as a powerful electron-withdrawing substituent through both inductive and resonance effects. This electron withdrawal stabilizes the boronate anion formed upon ionization, thereby increasing the acidity of the boronic acid functionality compared to unsubstituted derivatives. The strong electron-withdrawing character of the nitro group creates a partial positive charge on the aromatic ring that enhances the Lewis acid character of the boron center, making it more electrophilic and reactive toward nucleophilic species.

The methylcarbamoyl substituent introduces a more complex set of electronic effects that depend critically on its orientation and conjugation with the aromatic system. Research has demonstrated that amide substituents can exhibit dramatically different electronic effects depending on their attachment mode to aromatic rings. In the case of this compound, the amide group is attached through its carbonyl carbon, creating a conjugation pathway that allows for resonance interactions between the amide nitrogen lone pair and the aromatic ring system. This conjugation pattern typically results in electron donation to the ring through resonance, partially counteracting the electron-withdrawing effects of the nitro group.

The positioning of these substituents in meta relationships to each other and to the boronic acid group creates a unique electronic distribution around the aromatic ring. Studies of similar substitution patterns have shown that the interplay between electron-donating amide groups and electron-withdrawing nitro groups can result in electronic properties that differ significantly from simple additive effects. The methylcarbamoyl group, through its resonance donation, helps to moderate the extreme electron deficiency that would result from the nitro group alone, creating a more balanced electronic environment.

Table 1 presents comparative ionization constant data for selected nitrophenylboronic acids, illustrating the dramatic effects of electron-withdrawing substituents on acidity:

| Boronic Acid Derivative | Ionization Constant (pKa) | Reference |

|---|---|---|

| Phenylboronic acid | 8.9 | |

| 4-Nitrophenylboronic acid | 7.1 | |

| 2-Nitrophenylboronic acid | 9.2 | |

| 3-Methoxycarbonyl-5-nitrophenylboronic acid | 6.9 |

The structural significance extends beyond simple electronic effects to include conformational considerations and intermolecular interactions. The methylcarbamoyl substituent introduces the potential for hydrogen bonding interactions through both the carbonyl oxygen and the amide nitrogen-hydrogen bond, creating opportunities for specific molecular recognition events and crystal packing arrangements that can influence physical properties such as solubility and stability. The nitro group, with its high dipole moment and oxygen lone pairs, similarly contributes to intermolecular interactions that affect bulk properties of the compound.

属性

IUPAC Name |

[3-(methylcarbamoyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O5/c1-10-8(12)5-2-6(9(13)14)4-7(3-5)11(15)16/h2-4,13-14H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCXJPBVVDHSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657440 | |

| Record name | [3-(Methylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-77-3 | |

| Record name | B-[3-[(Methylamino)carbonyl]-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Methylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(Methylcarbamoyl)-5-nitrophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, which enables them to act as enzyme inhibitors and therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : Like other boronic acids, this compound can inhibit various enzymes by forming covalent bonds with active site residues. This property is particularly relevant in targeting proteases and kinases, which are crucial in cancer and inflammatory processes .

- Interaction with Biological Targets : The nitro group in the structure may enhance the binding affinity to certain biological targets, potentially influencing pathways involved in cell proliferation and apoptosis .

Biochemical Pathways

This compound has been shown to interact with several biochemical pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is essential in mitigating cellular damage associated with various diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antibacterial properties, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : Research indicates that this compound may induce cytotoxic effects on cancer cell lines, particularly through apoptosis mechanisms. Its efficacy was observed in studies involving human cancer cell lines such as MCF-7 .

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Properties : A study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH, ABTS). The compound demonstrated strong free radical scavenging activity with an IC50 of 0.14 µg/mL for DPPH .

- Cytotoxicity Assessment : In vitro studies on MCF-7 breast cancer cells revealed that this compound had an IC50 of 18.76 µg/mL, indicating significant cytotoxic effects while sparing healthy cell lines from toxicity .

- Enzyme Inhibition Studies : The compound showed varying degrees of inhibition against key enzymes involved in metabolic processes, such as butyrylcholinesterase (IC50 = 3.12 µg/mL) and antiurease (IC50 = 1.10 µg/mL), highlighting its potential as a therapeutic agent in enzyme-related disorders .

科学研究应用

Organic Synthesis

3-(Methylcarbamoyl)-5-nitrophenylboronic acid serves as a versatile building block in organic synthesis. It can be used in:

- Suzuki-Miyaura Coupling : This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides, facilitating the synthesis of biaryl compounds.

- Heck Reaction : In this reaction, the compound can react with alkenes to form substituted alkenes, which are valuable intermediates in organic synthesis.

Data Table: Organic Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Suzuki-Miyaura | Forms C-C bonds with organic halides | Biaryl synthesis |

| Heck Reaction | Couples with alkenes | Synthesis of substituted alkenes |

Medicinal Chemistry

The compound has potential applications in drug development due to its structural features that allow for modifications leading to biologically active molecules. Key areas include:

- Targeted Therapy Development : Its ability to form stable complexes with biomolecules can be exploited in creating targeted therapies for cancer treatment.

- Bioconjugation : The compound can facilitate the attachment of therapeutic agents to biomolecules, enhancing drug delivery systems.

Case Study: Targeted Drug Delivery Systems

Research has shown that boronic acids can be utilized to create drug delivery systems that respond to specific biological triggers, such as changes in pH or the presence of certain biomolecules. This property is particularly beneficial for cancer therapies where localized drug release is crucial.

Sensor Technology

This compound is also employed in the development of chemical sensors. Its ability to selectively bind to diols makes it suitable for:

- Saccharide Detection : The compound can be used in sensors designed to detect sugars and other carbohydrates, which has applications in food safety and environmental monitoring.

Data Table: Sensor Applications

| Sensor Type | Target Analyte | Application Area |

|---|---|---|

| Saccharide Sensors | Carbohydrates | Food safety, environmental monitoring |

Research and Development

The ongoing research into boronic acids continues to reveal new applications. Studies indicate that compounds like this compound may play critical roles in:

- Catalysis Research : Exploring new catalytic systems that improve reaction efficiency.

- Biochemical Probes : Developing bioorthogonal probes for selective labeling of proteins and other biomolecules.

Case Study: Boronic Acid-Based Probes

Recent studies have highlighted the use of boronic acids as bioorthogonal probes for site-selective labeling of proteins, allowing researchers to track biological processes in real-time.

相似化合物的比较

Substituent Variations on the Carbamoyl Group

Compounds with varying alkyl or aryl groups on the carbamoyl moiety exhibit distinct physicochemical and functional properties:

Key Observations :

Functional Group Replacements

Replacing the carbamoyl group with other electron-withdrawing or donating groups alters reactivity:

Key Observations :

- Electron Effects : Methoxycarbonyl groups (-COOCH₃) are stronger electron-withdrawing groups than carbamoyl, increasing the boronic acid's Lewis acidity and enhancing diol-binding capacity .

- Regiochemistry : The position of substituents (e.g., 3-nitro vs. 5-nitro) significantly impacts molecular recognition in sensor applications .

Physicochemical and Stability Data

- Storage : Most nitrophenylboronic acids require storage at 0–6°C to prevent decomposition .

- Solubility: Carbamoyl derivatives exhibit moderate solubility in DMSO and methanol, whereas morpholine analogs show improved aqueous solubility .

- Purity : Commercial samples typically range from 95% to 98% purity, with higher purity grades preferred for catalytic applications .

准备方法

General Synthetic Strategy Overview

The synthesis of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid generally follows a sequence of:

- Introduction of the boronic acid moiety onto the aromatic ring.

- Selective nitration to install the nitro group at the 5-position.

- Formation of the methylcarbamoyl group at the 3-position via amidation or carbamoylation.

These steps may be performed in different orders depending on the starting materials and reagents available, but the key challenge lies in regioselective functionalization and maintaining the integrity of the boronic acid group throughout the synthesis.

Detailed Preparation Methods

Nitration

Selective nitration at the 5-position of the phenyl ring is typically achieved by controlled electrophilic aromatic substitution using nitrating agents such as nitric acid or mixed acid systems under carefully controlled temperature and time to avoid over-nitration or decomposition of sensitive groups like boronic acid.

Formation of the Methylcarbamoyl Group

The methylcarbamoyl group at the 3-position is introduced by amidation reactions involving:

Direct Amidation of Carboxyphenylboronic Acid: Starting from 3-carboxyphenylboronic acid, coupling with methylamine or methylamine derivatives using carbodiimide coupling agents such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) can yield the methylcarbamoyl derivative.

Reductive Coupling of Nitroarenes with Boronic Acids: An alternative route involves reductive C–N coupling of nitroarenes with boronic acid derivatives mediated by triphenylphosphine (PPh3) or catalytic systems such as MoO3 confined in mesoporous silica. This method can afford aminocarbonyl boronic acids under mild conditions without transition metal catalysts, providing good yields and functional group tolerance.

Representative Synthesis Route (Literature-Based)

Alternative and Advanced Methods

Borono-Deamination Catalysis: Recent advances include organo-catalyzed borono-deamination methods using tris(pentafluorophenyl)borane catalysts that convert aromatic amines to boronic acid esters with high yields (up to 93%) under mild conditions, which can be adapted for preparing boronic acid derivatives similar to this compound.

Reductive C–N Coupling Without Transition Metals: Using PPh3 as a mediator, nitroarenes and boronic acids can be coupled reductively in m-xylene at 120°C to form aminocarbonyl boronic acids efficiently, tolerating various sensitive functional groups and providing moderate to good yields.

Research Findings and Notes on Preparation

The Grignard/boronation/oxidation sequence is well-established and cost-effective for industrial scale, yielding high purity products suitable for further functionalization.

Amidation using carbodiimide coupling agents is a reliable method for introducing methylcarbamoyl groups with good regioselectivity and yields.

Reductive coupling methods offer metal-free alternatives with broad functional group tolerance and potential for isotopic labeling, which could be advantageous for specialized applications.

Nitration requires careful control to avoid degradation of boronic acid functionality and to achieve selective substitution at the 5-position.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Boronic acid introduction | Grignard reaction + boronation | m-Bromomethylbenzene, Mg, trimethyl borate | High purity, scalable | Sensitive to moisture |

| Nitration | Electrophilic aromatic substitution | Nitric acid, controlled temperature | Regioselective nitration | Risk of over-nitration |

| Methylcarbamoyl group formation | Amidation with carbodiimide | Methylamine, EDC | Mild, efficient coupling | Requires pure carboxylic acid precursor |

| Reductive C–N coupling | PPh3-mediated or MoO3@m-SiO2 catalysis | PPh3, nitroarenes, boronic acids, inert atmosphere | Metal-free, functional group tolerance | Elevated temperature, longer reaction times |

常见问题

Basic Questions

Q. What synthetic routes are recommended for preparing 3-(Methylcarbamoyl)-5-nitrophenylboronic acid with high purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates. For example, a nitro-substituted phenylboronic acid precursor (e.g., 5-nitrophenylboronic acid) can be functionalized with a methylcarbamoyl group through amidation or urea-forming reactions. Key steps include:

- Precursor preparation : Use 5-nitrophenylboronic acid (CAS RNs in and ) as the base scaffold.

- Carbamoylation : React with methyl isocyanate or a chloroformate derivative under anhydrous conditions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization in ethanol/water mixtures.

- Validation : Purity >95% confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm structure in DMSO-d6 or CDCl3; nitro and boronic acid groups may cause peak broadening.

- Mass spectrometry (ESI-MS) : Detect molecular ion peaks ([M+H]+ or [M−H]−) and fragmentation patterns.

- HPLC : Monitor purity using a reverse-phase C18 column with UV detection at 254 nm.

- FT-IR : Identify B-O (∼1350 cm⁻¹) and carbamoyl C=O (∼1650 cm⁻¹) stretches.

- Elemental analysis : Verify C/H/N ratios .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon) to prevent boronic acid dehydration or oxidation. Aqueous suspensions should include stabilizers like mannitol (1–5% w/v) to inhibit polymerization. Avoid prolonged exposure to moisture or basic conditions .

Advanced Research Questions

Q. How does this compound interact with viral polymerases, and how can this be experimentally validated?

- Methodological Answer : Structural analogs (e.g., ligands K4J, K4S in ) bind to the Palm domain of HCV RNA-dependent RNA polymerase. To test inhibition:

- Enzymatic assays : Use a fluorescence-based polymerase activity assay with purified HCV NS5B protein.

- IC50 determination : Titrate the compound (0.1–100 µM) and measure inhibition via decreased fluorescence signal (ex: 485 nm, em: 535 nm).

- Crystallography : Co-crystallize the compound with NS5B (PDB ID: 6VX6) to resolve binding interactions .

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with HCV NS5B (PDB: 6VX6) to simulate binding poses. Focus on hydrogen bonding between the carbamoyl group and Arg158/Ser282 residues.

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electronic effects of the nitro group on boronic acid reactivity.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex .

Q. How do structural modifications (e.g., nitro position, carbamoyl substituents) affect its diol-binding affinity?

- Methodological Answer :

- Competitive assays : Compare fluorescence quenching of Alizarin Red S (ARS) in the presence of diols (e.g., fructose, sorbitol).

- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., 3-carbamoyl-4-nitrophenylboronic acid) and measure binding constants (Ka) via UV-Vis titration.

- Key finding : The meta-nitro group enhances diol affinity at neutral pH (Ka ∼ 10³ M⁻¹) due to electron-withdrawing effects, as shown in analogous compounds .

Key Research Gaps

- Toxicity profiling : No data on off-target effects in mammalian cells (e.g., mitochondrial toxicity assays).

- In vivo stability : Limited studies on pharmacokinetics (e.g., plasma half-life in rodent models).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。